Quantified State-Dependent Potency Against Human NaV1.7 Channel (Inactivated vs. Non-Inactivated State)
This compound exhibits a marked state-dependent inhibition of the human NaV1.7 channel, a critical functional selectivity parameter. Its potency (IC50) is 12.5-fold greater for the partially inactivated state of the channel compared to the non-inactivated state, a defining characteristic of this specific chemotype [1].
| Evidence Dimension | Potency against different conformational states of the NaV1.7 channel |
|---|---|
| Target Compound Data | IC50: 240 nM against the partially inactivated state; IC50: 3000 nM against the non-inactivated state. |
| Comparator Or Baseline | The same compound tested on the non-inactivated state of the same channel serves as the internal baseline (IC50 = 3000 nM). |
| Quantified Difference | 12.5-fold higher potency for the partially inactivated state (240 nM vs 3000 nM). |
| Conditions | Antagonist activity measured on human NaV1.7 channel expressed in HEK293 cells using automated (PatchXpress) and manual whole-cell patch clamp electrophysiology. |
Why This Matters
This quantified state-dependent profile is the key differentiator for selecting this compound to study inhibition of pathologically hyperactive neurons while minimizing interference with normal neuronal signaling, a property not guaranteed by other NaV1.7 inhibitors.
- [1] BindingDB Entry for BDBM50379389 (CHEMBL2010816). Affinity data for 4-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide against human NaV 1.7 channel. View Source
